molecular formula C16H17N3O2 B7549133 N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide

N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide

Cat. No. B7549133
M. Wt: 283.32 g/mol
InChI Key: CHOOXTFJIAHJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide, also known as CX5461, is a small molecule inhibitor that has been found to be effective in targeting RNA polymerase I transcription. This molecule has gained significant attention in the scientific community due to its potential use as an anticancer agent.

Mechanism of Action

N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide binds to the DNA in the nucleolus and inhibits the activity of RNA polymerase I, thereby blocking the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of a p53-dependent DNA damage response, which ultimately results in the apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide has been found to selectively inhibit the growth of cancer cells without affecting normal cells. This is due to the fact that cancer cells have a higher demand for ribosomes than normal cells, making them more susceptible to the effects of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide. In addition, N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide has been shown to induce the expression of genes involved in the DNA damage response, which can lead to the activation of the immune system and the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide is its specificity for cancer cells, which makes it a promising anticancer agent. However, one of the limitations of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide is its low solubility, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and treatment regimen for N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide.

Future Directions

There are several future directions for the research of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide. Another area of interest is the investigation of the potential use of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide in combination with other anticancer agents to increase its efficacy. Finally, more research is needed to determine the long-term effects of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide on normal cells and its potential for use in clinical trials.

Synthesis Methods

The synthesis of N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with 3-aminophenylcyclobutane carboxylic acid in the presence of coupling reagents. The resulting product is then purified through column chromatography to obtain N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide in its pure form.

Scientific Research Applications

N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide has been found to be effective in targeting RNA polymerase I transcription, which is a key process in the formation of ribosomes. Ribosomes are essential for protein synthesis, and their overproduction is a hallmark of cancer cells. N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide has been shown to selectively inhibit the growth of cancer cells by targeting this process, making it a promising anticancer agent.

properties

IUPAC Name

N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(10-3-1-4-10)17-13-6-2-5-12(9-13)14-18-16(21-19-14)11-7-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOOXTFJIAHJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide

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